Comparative Target Engagement: IK-862 Ki for ADAM17 vs. Potent but Non-Selective Inhibitors
IK-862 demonstrates a binding affinity (Ki) of 1,599 nM for ADAM17 [1]. This affinity is significantly lower than that of broad-spectrum MMP/TACE inhibitors like Marimastat (Ki = 3.8-6.3 nM) [2] and the potent dual ADAM10/17 inhibitor GW280264X (IC50 for ADAM17 = 8.0 nM) [3]. The reduced potency indicates that IK-862 is not suitable for applications requiring complete enzymatic inhibition but is a valuable tool for dissecting ADAM17's role where partial or selective engagement is desired or where high potency leads to off-target confounding.
| Evidence Dimension | Binding Affinity (Ki) / Inhibitory Potency (IC50) for ADAM17 |
|---|---|
| Target Compound Data | Ki = 1,599 nM |
| Comparator Or Baseline | Marimastat (Ki = 3.8-6.3 nM); GW280264X (IC50 = 8.0 nM) |
| Quantified Difference | IK-862 Ki is approximately 420-fold higher (less potent) than Marimastat's Ki. |
| Conditions | Enzymatic assays using purified/recombinant human ADAM17. |
Why This Matters
This quantitative difference defines IK-862 as a 'selective' but 'moderately potent' tool compound, guiding researchers to select it for applications where avoiding strong, broad inhibition is scientifically advantageous.
- [1] Therapeutic Target Database (TTD). Drug Info for IK-862. Ki = 1599 nM. Reference: J Med Chem. 2002 Nov 7;45(23):4954-7. View Source
- [2] BindingDB. Affinity Data for Marimastat. Ki = 0.400-6.30 nM for TACE. View Source
- [3] MedChemExpress. GW280264X product page. IC50s of 8.0 nM (ADAM17) and 11.5 nM (ADAM10). View Source
